molecular formula C17H19ClO3 B5168093 1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene

1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene

Cat. No.: B5168093
M. Wt: 306.8 g/mol
InChI Key: INUKYBKSYRJYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance. In recent years, GW501516 has been the subject of extensive scientific research, exploring its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance and performance.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects on the body. It increases the expression of genes involved in energy metabolism, resulting in increased fatty acid oxidation and glucose uptake. It also increases mitochondrial biogenesis, which improves endurance and performance. Additionally, this compound has been shown to reduce inflammation and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene has several advantages for use in lab experiments. It is highly selective for PPARδ, which reduces the risk of off-target effects. Additionally, it has a long half-life, which allows for less frequent dosing. However, there are also limitations to its use. This compound has been shown to cause cancer in animal studies, which raises concerns about its safety for human use. Additionally, its effects on the body are complex and multifaceted, which makes it difficult to study in isolation.

Future Directions

There are several future directions for research on 1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. Additionally, there is ongoing research into its potential use in cancer therapy. Further studies are needed to determine the long-term safety of this compound and to fully understand its complex effects on the body. Finally, there is a need for the development of more selective and potent PPARδ agonists that do not have the same safety concerns as this compound.

Synthesis Methods

The synthesis of 1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene involves a multi-step process that includes the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(4-chlorophenoxy)butanol. The final product is obtained by the reaction of the intermediate with sodium methoxide in methanol.

Scientific Research Applications

1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene has been extensively studied for its potential therapeutic applications, including the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. Additionally, this compound has been investigated for its potential use in cancer therapy, due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Properties

IUPAC Name

1-chloro-4-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-19-16-6-2-3-7-17(16)21-13-5-4-12-20-15-10-8-14(18)9-11-15/h2-3,6-11H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUKYBKSYRJYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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